molecular formula C18H30N2O5 B12898954 (2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate CAS No. 823780-55-8

(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate

Cat. No.: B12898954
CAS No.: 823780-55-8
M. Wt: 354.4 g/mol
InChI Key: GSZFFMKLGLNALZ-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound consists of a pyrrolidinone ring and a dodecanoylamino group, making it a versatile molecule in both organic synthesis and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(dodecanoylamino)acetic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate involves its interaction with specific molecular targets. In biological systems, it may act by modifying lysine residues in proteins, thereby affecting protein function and signaling pathways. The compound’s reactivity with amino groups makes it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving membrane interactions and hydrophobic environments .

Properties

CAS No.

823780-55-8

Molecular Formula

C18H30N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(dodecanoylamino)acetate

InChI

InChI=1S/C18H30N2O5/c1-2-3-4-5-6-7-8-9-10-11-15(21)19-14-18(24)25-20-16(22)12-13-17(20)23/h2-14H2,1H3,(H,19,21)

InChI Key

GSZFFMKLGLNALZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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